4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 939986-18-2
VCID: VC4158217
InChI: InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-6-12(7-10-19)11-18-14-13(20(22)23)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Molecular Formula: C16H24N4O4
Molecular Weight: 336.392

4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 939986-18-2

Cat. No.: VC4158217

Molecular Formula: C16H24N4O4

Molecular Weight: 336.392

* For research use only. Not for human or veterinary use.

4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester - 939986-18-2

Specification

CAS No. 939986-18-2
Molecular Formula C16H24N4O4
Molecular Weight 336.392
IUPAC Name tert-butyl 4-[[(3-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-6-12(7-10-19)11-18-14-13(20(22)23)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,18)
Standard InChI Key ZXVMLZJGOMLICJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule consists of a piperidine core functionalized with two critical substituents:

  • A tert-butyl carbamate group at the 1-position of the piperidine ring, serving as a protective group for the secondary amine.

  • A 3-nitro-pyridin-2-ylamino-methyl group at the 4-position, introducing a nitro-substituted pyridine moiety via a methylene bridge.

The molecular formula is C₁₆H₂₄N₄O₄, with a molecular weight of 336.18 g/mol . The tert-butyl ester enhances solubility in organic solvents, while the nitro group confers electrophilic reactivity, making the compound a versatile intermediate for further functionalization.

Systematic Nomenclature

  • IUPAC Name: 4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

  • Synonyms:

    • Butanoic acid, 4-[(3-nitro-2-pyridinyl)amino]-, methyl ester (related analog)

    • Tert-butyl 4-[(3-nitro-2-pyridinylamino)methyl]piperidine-1-carboxylate

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocol for this compound is disclosed in the literature, analogous methods for piperidine-carbamate derivatives suggest plausible pathways:

Carbamate Protection Strategy

  • Piperidine Functionalization: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Mannich Reaction: Introduction of the 3-nitro-pyridin-2-ylamino-methyl group via a Mannich-type reaction, employing formaldehyde and 3-nitro-2-aminopyridine .

Coupling Reactions

Patent literature describes coupling reactions between Boc-protected piperidines and nitroaryl amines using palladium catalysts or nucleophilic substitution, as seen in the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 4-position of piperidine requires steric and electronic control, often achieved through directing groups .

  • Nitro Group Stability: The nitro group may undergo unintended reduction during synthesis, necessitating mild reaction conditions .

Physicochemical Properties

Experimental Data

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₄O₄
Molecular Weight336.18 g/mol
Purity98%
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.45 (s, 9H, tert-butyl),

    • δ 3.90–4.20 (m, piperidine CH₂),

    • δ 8.20–8.50 (pyridine aromatic protons) .

  • IR: Stretches for C=O (1720 cm⁻¹, carbamate), NO₂ (1520 cm⁻¹), and N-H (3300 cm⁻¹) .

Applications and Research Findings

Medicinal Chemistry

While direct biological studies on this compound are absent, structurally related piperidine-carbamates exhibit:

  • Kinase Inhibition: Analogous compounds show activity against tyrosine kinases, relevant in cancer therapy .

  • Neuroprotective Effects: Piperidine derivatives modulate neurotransmitter receptors, potentially aiding in neurological disorders .

Organic Synthesis

The tert-butyl carbamate group is a staple in peptide synthesis and protecting-group strategies, enabling selective deprotection under acidic conditions . The nitro group serves as a precursor for reduced amine functionalities, facilitating the synthesis of heterocyclic libraries .

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